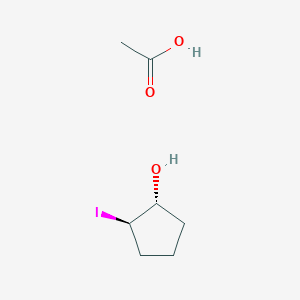
acetic acid;(1R,2R)-2-iodocyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol is a compound that combines the properties of acetic acid and a chiral iodinated cyclopentanol. Acetic acid is a simple carboxylic acid with a sour taste and pungent smell, commonly found in vinegar. The (1R,2R)-2-iodocyclopentan-1-ol component is a chiral alcohol with an iodine atom attached to the cyclopentane ring, making it an interesting molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-iodocyclopentan-1-ol typically involves the iodination of cyclopentanol followed by esterification with acetic acid. One common method is the reaction of (1R,2R)-2-cyclopentanol with iodine in the presence of a base such as potassium carbonate to form (1R,2R)-2-iodocyclopentan-1-ol. This intermediate is then esterified with acetic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.
Major Products
Oxidation: Formation of (1R,2R)-2-cyclopentanone or (1R,2R)-2-cyclopentanoic acid.
Reduction: Formation of (1R,2R)-2-cyclopentanol.
Substitution: Formation of (1R,2R)-2-hydroxycyclopentan-1-ol or (1R,2R)-2-cyanocyclopentan-1-ol.
Scientific Research Applications
Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of acetic acid;(1R,2R)-2-iodocyclopentan-1-ol involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The chiral nature of the molecule allows for enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-iodocyclohexanol: Similar structure but with a six-membered ring.
(1R,2R)-2-bromocyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
(1R,2R)-2-chlorocyclopentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
57857-87-1 |
|---|---|
Molecular Formula |
C7H13IO3 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-2-iodocyclopentan-1-ol |
InChI |
InChI=1S/C5H9IO.C2H4O2/c6-4-2-1-3-5(4)7;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4)/t4-,5-;/m1./s1 |
InChI Key |
QGJAOTUSMCOFCW-TYSVMGFPSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H]([C@@H](C1)I)O |
Canonical SMILES |
CC(=O)O.C1CC(C(C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)


![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)


![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)
